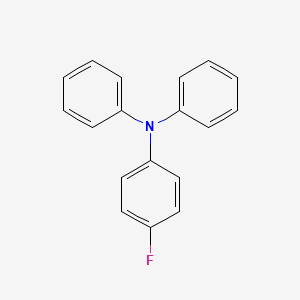

4-fluoro-N,N-diphenylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-N,N-diphenylaniline: is an organic compound with the molecular formula C18H14FN . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including materials science and organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Aromatic Nucleophilic Substitution: One common method for synthesizing 4-fluoro-N,N-diphenylaniline involves the nucleophilic substitution of a fluorine atom on a benzene ring. This can be achieved by reacting 4-fluoronitrobenzene with diphenylamine under suitable conditions.

Reduction of Nitro Group: The nitro group in 4-fluoronitrobenzene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aromatic nucleophilic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 4-Fluoro-N,N-diphenylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Fluoro-N,N-diphenylaniline is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific electronic properties.

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities.

Industry: The compound is used in the production of organic semiconductors and other electronic materials. It is also used in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism by which 4-fluoro-N,N-diphenylaniline exerts its effects is primarily through its interaction with various molecular targets. In the context of organic electronics, it interacts with the active layer components during the film formation process, enhancing the performance of organic solar cells.

Vergleich Mit ähnlichen Verbindungen

- 4-Fluoro-N,N-diphenylbenzenamine

- 4-Fluorotriphenylamine

- Benzenamine, 4-fluoro-N,N-diphenyl-

Comparison: 4-Fluoro-N,N-diphenylaniline is unique due to the presence of the fluorine atom at the para position, which imparts distinct electronic properties compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and reactivity, making it valuable in various applications.

Biologische Aktivität

4-Fluoro-N,N-diphenylaniline (FDPA) is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This compound's unique structure, characterized by a fluorine atom at the para position of the aniline moiety, influences its chemical properties and biological interactions.

FDPA has the molecular formula C18H14FN, with a molecular weight of 281.31 g/mol. The presence of the fluorine atom enhances its lipophilicity and may affect its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H14FN |

| Molecular Weight | 281.31 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Recent studies have demonstrated that FDPA derivatives can inhibit Wnt signaling pathways, which are crucial in various cancers, including colorectal cancer (CRC). For instance, compounds structurally related to FDPA have shown significant inhibition of tumor growth in vivo. In one study, a related compound inhibited tumor growth in athymic nude mice at a dosage of 20 mg/kg, indicating low systemic toxicity while effectively targeting cancer cells .

Case Study: Inhibition of Wnt Signaling

In vitro assays revealed that FDPA derivatives could significantly repress Wnt target genes such as Axin2 and c-Myc at concentrations as low as 10 µM. The mechanism appears to involve interference with β-catenin transcriptional activity, suggesting that FDPA could serve as a lead compound for developing new anticancer therapies .

Enzymatic Inhibition

FDPA has also been studied for its potential as a cholinesterase inhibitor. In a comparative study involving various derivatives, some exhibited IC50 values comparable to established inhibitors like tacrine. Specifically, the most active derivatives showed high selectivity towards acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer’s disease .

Table 2: Enzymatic Inhibition Data

| Compound | IC50 (µM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| FDPA Derivative 1 | 0.15 | 4 |

| FDPA Derivative 2 | 0.10 | 5 |

| Tacrine | 0.12 | - |

Mechanistic Insights

The biological activity of FDPA is attributed to its ability to interact with cellular signaling pathways and enzymes. Studies utilizing confocal microscopy indicated that related fluorinated compounds localized within the nucleus and cytoplasm, affecting β-catenin levels and downstream Wnt target gene expression .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinities of FDPA derivatives with AChE, revealing critical interactions within the enzyme's active site that contribute to their inhibitory effects .

Safety and Toxicity

In vivo studies indicate that FDPA exhibits low toxicity profiles at effective dosages. For example, mice treated with related compounds showed no significant weight loss or adverse effects over extended treatment periods . This safety profile is essential for developing therapeutic agents aimed at chronic conditions like cancer.

Eigenschaften

IUPAC Name |

4-fluoro-N,N-diphenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDQVCOHANBTIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-25-2 |

Source

|

| Record name | 4-Fluoro-N,N-diphenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.